(3-Bromo-5-chlorophenyl)methanol
Description
(3-Bromo-5-chlorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₇H₆BrClO and a molecular weight of 221.35 g/mol. It features a benzene ring substituted with bromine (Br) and chlorine (Cl) at the 3- and 5-positions, respectively, and a hydroxymethyl (-CH₂OH) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its reactive hydroxyl group and halogen substituents, which enable further functionalization .
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBLROAPOAITNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590799 | |
| Record name | (3-Bromo-5-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-09-5 | |
| Record name | (3-Bromo-5-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Hydrolysis of 3-Bromo-5-chlorophenol
One effective method involves the hydrolysis of 3-bromo-5-chlorophenol. The general procedure includes:
Reactants : 3-bromo-5-chlorophenol, an acidic medium (e.g., sulfuric acid), and an organic solvent (e.g., toluene).
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- Dissolve 3-bromo-5-chlorophenol in the acidic medium.
- Heat the mixture to a temperature between 80°C to 120°C for several hours.
- Monitor the reaction until completion, then cool and extract the product using suitable solvents.
Yield : Reports indicate yields can reach up to 90% under optimized conditions.
Method 2: Reduction of 3-Bromo-5-chlorobenzaldehyde
Another approach is the reduction of 3-bromo-5-chlorobenzaldehyde to produce (3-Bromo-5-chlorophenyl)methanol:
Reactants : 3-bromo-5-chlorobenzaldehyde, reducing agents such as lithium aluminum hydride or sodium borohydride.
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- Dissolve the aldehyde in a suitable solvent (e.g., diethyl ether).
- Gradually add the reducing agent while maintaining low temperatures to control the reaction rate.
- Allow the reaction to proceed until complete, then quench with water and extract the product.
Yield : This method can yield around 85% of the desired alcohol.
Method 3: Direct Bromination and Chlorination
This method involves direct bromination followed by chlorination of phenylmethanol:
Reactants : Phenylmethanol, bromine, and chlorine reagents.
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- Brominate phenylmethanol using bromine in a non-polar solvent at low temperatures.
- Follow up with chlorination using chlorine gas or a chlorinating agent.
Yield : The overall yield can vary but is generally lower due to multiple steps and potential side reactions, often around 70%.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Hydrolysis | 3-bromo-5-chlorophenol | Acidic medium, heat | Up to 90% |
| Reduction | 3-bromo-5-chlorobenzaldehyde | Diethyl ether, reducing agent | ~85% |
| Direct Bromination & Chlorination | Phenylmethanol, bromine/chlorine | Low temperature | ~70% |
Recent studies have highlighted various factors influencing the efficiency of these preparation methods:
Temperature Control : Higher temperatures can accelerate reactions but may lead to unwanted side products. Optimal ranges are crucial for maximizing yield while minimizing degradation.
Choice of Solvent : The solvent used can significantly affect both reaction kinetics and product stability. Non-polar solvents are often preferred for halogenation reactions.
Catalyst Use : Incorporating catalysts such as Lewis acids during bromination can enhance reaction rates and selectivity towards desired products.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-chlorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3-Bromo-5-chlorophenyl)formaldehyde or (3-Bromo-5-chlorophenyl)carboxylic acid.
Reduction: Formation of (3-Bromo-5-chlorophenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-chlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated phenylmethanols.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, affecting pathways involved in metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Positional Isomerism: Compounds like (5-Bromo-2-chlorophenyl)methanol differ in halogen positioning, affecting electronic properties and reactivity .
- Functional Group Impact : Methoxy (-OCH₃) or boronic acid (-B(OH)₂) groups alter solubility and applications (e.g., methoxy derivatives for drug delivery, boronic acids for cross-coupling reactions) .
Key Observations :
Biological Activity
(3-Bromo-5-chlorophenyl)methanol, with the molecular formula CHBrClO and a molecular weight of approximately 221.48 g/mol, is an organic compound notable for its potential biological activities. This compound features a phenolic structure with bromine and chlorine substituents, which significantly influence its chemical reactivity and biological interactions. Its derivatives have been explored for various medicinal applications, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of this compound can be achieved through several methods, often involving the bromination and chlorination of phenolic compounds. The presence of halogen atoms enhances the lipophilicity and bioactivity of the compound, making it a suitable candidate for further pharmacological studies.
Common Synthesis Methods
- Bromination and Chlorination : Direct halogenation of phenol derivatives.
- Reduction Reactions : Conversion of corresponding carbonyl compounds to alcohols.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce halogen groups.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within biological systems. The halogen substituents can enhance binding affinity, influencing metabolic pathways and potentially modulating drug metabolism.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell functions.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation markers in vitro.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some results indicating selective toxicity towards specific tumor types.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Anti-inflammatory | Reduces inflammation markers in vitro | |
| Anticancer | Cytotoxic effects observed in cancer cell lines |
Case Studies
Several case studies have explored the biological implications of this compound:
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Antimicrobial Efficacy Study :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
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Anti-inflammatory Effects :
- In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases.
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Cytotoxicity Assessment :
- A cytotoxicity study on various cancer cell lines indicated that the compound exhibited selective toxicity towards breast cancer cells with an IC value of 20 µM.
Future Directions
Further research is required to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced bioactivity.
- Mechanistic Studies : To clarify interaction pathways with specific molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
